Argon-41
Description
Properties
CAS No. |
14163-25-8 |
|---|---|
Molecular Formula |
A |
Molecular Weight |
40.964501 g/mol |
IUPAC Name |
argon-41 |
InChI |
InChI=1S/Ar/i1+1 |
InChI Key |
XKRFYHLGVUSROY-OUBTZVSYSA-N |
SMILES |
[Ar] |
Isomeric SMILES |
[41Ar] |
Canonical SMILES |
[Ar] |
Synonyms |
41Ar radioisotope Ar-41 radioisotope Argon-41 |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Argon-41 is extensively used in monitoring environmental radiation levels. Its production in nuclear reactors leads to its release into the atmosphere, necessitating effective monitoring systems to assess potential radiological impacts.
Case Study: TR19PET Cyclotron
- A Geiger-Muller detector was implemented to monitor this compound emissions from the TR19PET cyclotron at A. Gemelli University Hospital, Rome. The study aimed to characterize the detection efficiency and environmental dispersion of this compound emissions .
- The plume dispersion model used for this study provided insights into the concentration levels at various distances from the source, helping to establish safety protocols for surrounding areas.
| Parameter | Value |
|---|---|
| Release Height | 25 m |
| Measurement Range | 0.1 µSv/h to 1 Sv/h |
| Energy Range | 30 keV to >1 MeV |
Medical Applications
In the medical field, this compound is utilized in Positron Emission Tomography (PET) for imaging purposes. It serves as a tracer in various diagnostic procedures due to its radioactive properties.
Research Findings:
- Studies have shown that this compound can be produced efficiently using proton accelerators, with thermal neutrons contributing significantly to its generation .
- The use of this compound in medical diagnostics allows for real-time imaging and monitoring of metabolic processes within the body.
Reactor Safety and Radiological Protection
This compound is a key focus in ensuring radiological safety around nuclear reactors. Its release rates and concentrations are monitored to adhere to safety regulations set by governing bodies.
Case Study: Bangladesh Atomic Energy Commission TRIGA Reactor
- Research conducted at the BTRR evaluated the activity concentration and release rate of this compound during normal reactor operations. The findings confirmed that the estimated activity levels were well below the maximum permissible concentration limits established by regulatory authorities, ensuring safety for personnel and the public .
| Parameter | Value |
|---|---|
| Maximum Permissible Concentration | Below regulatory limits |
| Release Rate | Evaluated during normal operations |
Comparison with Similar Compounds
Research Findings and Data
Production Yield Discrepancies
- Cyclotron Studies : Experimental ⁴¹Ar yields (3.0 ± 0.6 Bq/µA·dm³ ) were 50% lower than FLUKA simulations (6.9 Bq/µA·dm³ ), underscoring challenges in modeling neutron flux gradients .
Dose Estimations
- Linac Facilities : ⁴¹Ar concentrations of 1,440 Bq/m³ contribute to annual worker doses of 0.12 mSv (external) and 0.03 mSv (inhalation), well below regulatory limits .
- Reactor Stacks : MIT Reactor (MITR-II) reduced ⁴¹Ar emissions by 86% via helium purging in graphite reflectors, demonstrating cost-effective mitigation .
Detection and Calibration
Preparation Methods
Low Neutron Capture Efficiency
The cross-section for the reaction is modest (0.53 barns), necessitating prolonged irradiation. At 250 kW reactor power, the Oregon State TRIGA III reactor produced only 79 µCi/min ( kBq/min) of . Decay during transportation further reduces usable activity, rendering this method impractical for remote applications.
Gas Containment Challenges
High-pressure argon gas risks ampoule rupture under neutron bombardment. Experiments at the Centre for Applications of Nuclear Technique in Industry (CANTI) revealed that quartz ampoules yielded less than 1% of the theoretical maximum activity due to gas leakage and insufficient flux penetration.
Solid Clathrate Compound Method for Enhanced Yield
Hydroquinone-Argon Clathrate Synthesis
Irradiation Protocol
-
Clathrate Preparation : Argon gas is infused into hydroquinone at 40 MPa and 25°C.
-
Reactor Irradiation : The solid clathrate is irradiated for 6 hours in a thermal neutron flux of .
-
Activity Liberation : Dissolving the clathrate in ethanol releases gas, achieving activities up to 1.5 GBq per gram of hydroquinone.
Advantages Over Gaseous Methods
-
Safety : Solid clathrates minimize leakage risks during irradiation.
-
Yield : This method achieves 200× higher activity compared to gaseous argon irradiation.
Reactor-Based Production Optimization
Steady-State Power Dependence
The TRIGA III reactor demonstrated a linear relationship between production and reactor power (Table 1).
Table 1: Production Rates in the TRIGA III Reactor
| Reactor Power (kW) | Production Rate (µCi/min) | Production Rate (MBq/min) |
|---|---|---|
| 10 | 2.3 | 0.085 |
| 100 | 31 | 1.15 |
| 250 | 79 | 2.92 |
Pulsed Operation Contributions
Reactivity pulses (e.g., $3.00 pulses) generated transient spikes. A single $3.00 pulse released 85 µCi ( kBq) within 3 minutes, attributable to rapid neutron flux surges.
Comparative Analysis of Production Methods
Efficiency Metrics
Hydroquinone Clathrate :
TRIGA Reactor (Gaseous) :
Scalability and Cost
Clathrate methods require hydroquinone synthesis infrastructure but reduce reactor time. TRIGA systems offer continuous production but demand high operational power.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
